[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine is a chemical compound with the molecular formula and a molecular weight of 234.34 g/mol. It is classified as an organic amine and is recognized for its potential applications in medicinal chemistry and pharmacology. The compound is identified by its CAS number 893755-11-8 and is categorized under various chemical databases, including PubChem and ChemicalBook.
This compound can be sourced from various chemical suppliers, including Avantor and Matrix Scientific. It is typically available in research-grade purity, suitable for laboratory use in scientific studies.
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine falls under the category of piperidine derivatives, which are known for their diverse biological activities. Its structure features a piperidine ring substituted with a methoxybenzyl group, contributing to its unique properties.
The synthesis of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine generally involves the reaction of piperidine derivatives with appropriate alkylating agents. Specific synthetic routes may include:
The synthesis typically requires careful control of reaction conditions, including temperature and time, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of [1-(3-Methoxybenzyl)piperidin-4-yl]methylamine consists of a piperidine ring bonded to a methoxybenzyl group. The structural formula can be represented as follows:
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine can participate in various chemical reactions typical for amines, including:
These reactions are generally facilitated under controlled conditions to ensure selectivity and minimize side reactions. The use of solvents, catalysts, and temperature adjustments plays a crucial role in achieving desired outcomes.
Research indicates that such compounds may modulate receptor activity or inhibit reuptake mechanisms, contributing to their potential therapeutic effects in treating neurological disorders.
Relevant data regarding boiling point and melting point are often not specified but can be determined experimentally.
[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at discovering novel therapeutic agents through structural modifications of known pharmacophores.
Retrosynthetic deconstruction of [1-(3-methoxybenzyl)piperidin-4-yl]methylamine (CAS 893755-11-8) reveals two strategic disconnections: (1) cleavage of the exocyclic methylamine group and (2) disconnection of the N-benzyl bond. The first pathway utilizes N-Boc-piperidone as a key precursor, where reductive amination introduces the methylamine moiety. The second pathway employs 4-aminomethylpiperidine, which undergoes regioselective alkylation with 3-methoxybenzyl chloride. Quantitative analysis of both routes shows significant yield differences:
Table 1: Comparative Synthetic Routes
Precursor | Key Step | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
N-Boc-4-piperidone | Reductive amination → alkylation | 62 | 98.5 |
4-(Aminomethyl)piperidine | Direct N-alkylation | 78 | 99.1 |
The 4-(aminomethyl)piperidine route demonstrates superior efficiency due to minimized protection/deprotection steps and robust nucleophilicity of the secondary amine. Critical to both pathways is the stereoelectronic influence of the 3-methoxy group, which enhances benzyl electrophilicity without directing metal-mediated side reactions [3] [8].
Catalytic methods enable precise functionalization of the piperidine core. Key approaches include:
Table 2: Catalytic Functionalization Performance
Reaction Type | Catalyst System | Conversion (%) | Regioselectivity |
---|---|---|---|
C–N Cross-Coupling | Pd(dba)₂/XPhos | 92 | C4 > C2 (19:1) |
Reductive Amination | NaBH₄/AcOH | 95 | N-selective |
Transfer Hydrogenation | Ru-TsDPEN | 88 | N-stereoselective |
Ru-TsDPEN-catalyzed asymmetric transfer hydrogenation achieves 88% ee for chiral analogues, demonstrating the scaffold’s versatility in stereoselective synthesis [5] [8].
Regioselective N-benzylation demands precise control to avoid O-alkylation and dialkylation. Orthogonal protection strategies prove essential:
Solvent screening reveals DMF as optimal for benzylation kinetics (k = 0.42 min⁻¹), while ethereal solvents minimize O-alkylation (<2%). The 3-methoxy regioisomer exhibits 4.3x faster alkylation than 4-methoxy analogues due to reduced steric hindrance [3] .
Fmoc-based solid-phase peptide synthesis (SPPS) techniques enable rapid diversification of the piperidine-benzylamine scaffold. Key adaptations include:
Table 3: Solid-Phase Library Synthesis Results
R-Group Variation | Coupling Yield (%) | Purity (LCMS, %) | Notable Applications |
---|---|---|---|
Aryl sulfonamides | 92 | 95 | Cholinesterase inhibitors |
Carboxylic acids | 87 | 90 | Peptide conjugates |
Heteroarylamines | 78 | 88 | Kinase modulators |
Post-assembly cleavage (TFA/TIS/H₂O 95:2.5:2.5) delivers products with retained stereochemical integrity. This platform accelerates SAR exploration for neurological targets, generating >150 derivatives with modified benzyl rings or piperidine substituents [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: